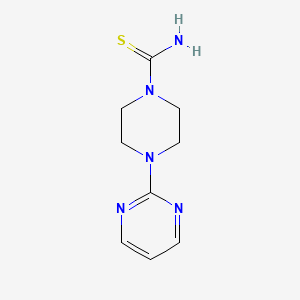
(2R,6R)-1,2,6-Trimethylpiperazine
説明
“(2R,6R)-Hydroxynorketamine” is a metabolite of the drug Ketamine . It has gained attention for its rapid and sustained antidepressant-like effects in animal models without ketamine-like side effects .
Synthesis Analysis
A variant of the cytochrome P450 monooxygenase 154E1 (CYP154E1) from Thermobifida fusca YX was constructed through saturation mutagenesis at seven first-sphere residues. This variant enabled the effective two-step synthesis of the potential antidepressant (2R,6R)-hydroxynorketamine .Molecular Structure Analysis
The molecular mechanisms underlying the antidepressant actions of (2R,6R)-hydroxynorketamine and its enantiomers are still under investigation . It’s suggested that the brain-derived neurotrophic factor (BDNF) and tropomyosin-related kinase B (TrkB) receptor play a role in the antidepressant effects of ketamine and its two enantiomers .科学的研究の応用
Antidepressant Effects
“(2R,6R)-HNK” has been found to have antidepressant effects . It has been proposed that these effects are exerted through its action on the endogenous opioid system . In particular, it has been suggested that kappa opioid receptors may play a role in mediating the antidepressant activity of "(2R,6R)-HNK" .
Treatment of Major Depressive Disorder (MDD)
Research has indicated that “(2R,6R)-HNK” may be beneficial in the treatment of Major Depressive Disorder (MDD) . MDD is a common and serious mental disease characterized by sad emotion, lack of energy or appetite, sleep disturbance, and low self-evaluation . The rapid and relatively sustained antidepressant effect of “(2R,6R)-HNK” holds promise for patients suffering from treatment-resistant depression (TRD) and/or MDD with suicidality .
Role in the Opioid System
“(2R,6R)-HNK” has been implicated in the endogenous opioid system . It has been suggested that mu opioid receptors and kappa opioid receptors may be involved in the action of "(2R,6R)-HNK" . This has led to the exploration of opioid compounds as potential therapeutics for stress-related disorders, including MDD .
Interaction with NMDA and AMPA Receptors
There is some debate about the role of NMDA (N-methyl-D-aspartate) receptors in the action of “(2R,6R)-HNK”. Some research suggests that the antidepressant actions of “(2R,6R)-HNK” are independent of NMDA receptor inhibition , while other research indicates that blocking NMDA receptors is likely involved in its antidepressant action . In addition, “(2R,6R)-HNK” has been found to act on AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, activating them in an early and sustained manner .
Potential Role in Stress-Related Disorders
“(2R,6R)-HNK” has been found to produce effects similar to ketamine in rodent tests with relevance for stress-related disorders . This includes the reversal of learned helplessness and social defeat stress .
Future Research Directions
Given the potential applications of “(2R,6R)-HNK” in treating MDD and other stress-related disorders, future research will likely continue to explore its mechanisms of action and potential therapeutic uses . This includes further investigation into its interaction with the opioid system and various neurotransmitter receptors .
作用機序
Target of Action
The primary target of (2R,6R)-1,2,6-Trimethylpiperazine, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . This compound also interacts with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) . These receptors play a crucial role in synaptic plasticity and memory function.
Mode of Action
(2R,6R)-HNK acts as an antagonist of the NMDAR . Instead, it reduces glutamate release in a manner that can be blocked by AMPAR antagonism . This interaction with its targets leads to changes in neuronal signaling and synaptic function .
Biochemical Pathways
(2R,6R)-HNK affects several biochemical pathways. It significantly changes 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle , branched-chain amino acid biosynthetic pathway , glycoxylate metabolic pathway , and fatty acid β-oxidation . It also influences the purine and pyrimidine pathways .
Pharmacokinetics
The pharmacokinetics of (2R,6R)-HNK involves its administration via a slow-infusion intravenous (IV) route . The compound is administered either daily or thrice-weekly, with standard safety and pharmacokinetics monitoring at all dose levels . The doses range from 0.1 mg/kg to 4.0 mg/kg for single ascending dose (SAD) studies, and from 1.0 mg/kg to 2.0 mg/kg for multiple ascending dose (MAD) studies .
Result of Action
The molecular and cellular effects of (2R,6R)-HNK’s action include the release of brain-derived neurotrophic factor (BDNF) in the medial prefrontal cortex (mPFC), which is required for its antidepressant-like effects . It also increases synaptic function in the mPFC . Furthermore, (2R,6R)-HNK has been shown to produce rapid and sustained antidepressant-like effects in animal models without the side effects of ketamine .
Action Environment
The action, efficacy, and stability of (2R,6R)-HNK can be influenced by environmental factors such as the frequency of dosing . For instance, daily (2R,6R)-HNK impaired implicit memory in the passive-avoidance task, whereas thrice-weekly (2R,6R)-HNK tended to improve it . This suggests that the dosing frequency can modulate the cognitive effects of repeated (2R,6R)-HNK exposure .
Safety and Hazards
特性
IUPAC Name |
(2R,6R)-1,2,6-trimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVYJSBQXIIROJ-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](N1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-1,2,6-Trimethylpiperazine | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

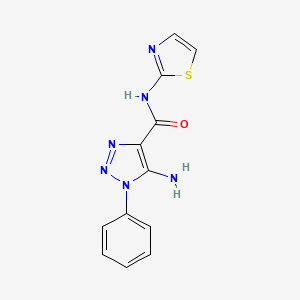
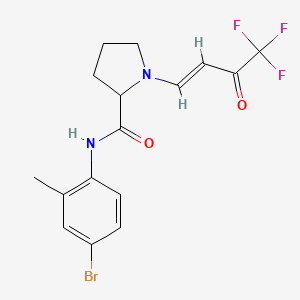

![1-[(2-Chloro-6-fluorophenyl)methyl]-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2781994.png)
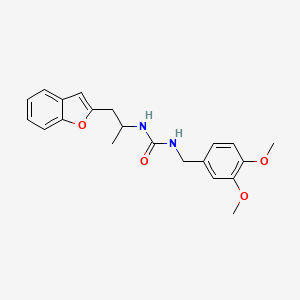
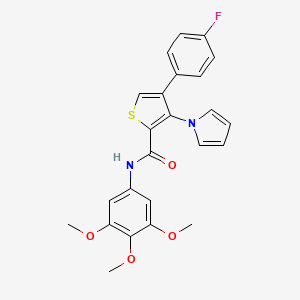
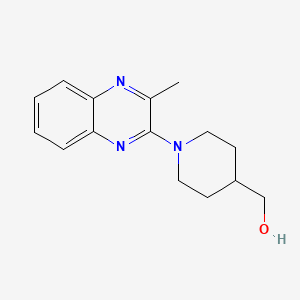
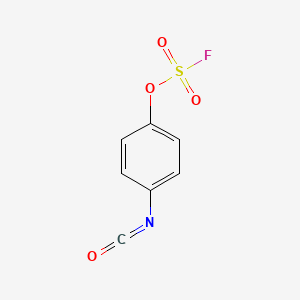
![6-Chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]quinazolin-4-amine](/img/structure/B2782000.png)
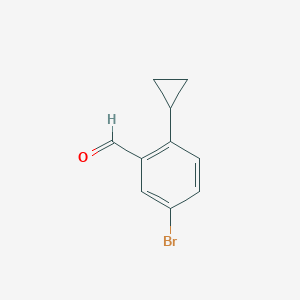
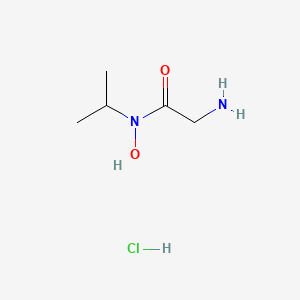
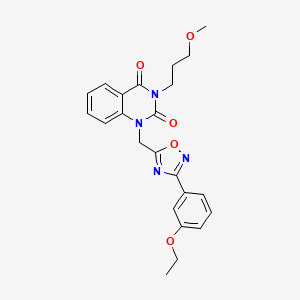
![2-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one](/img/structure/B2782007.png)
